molecular formula C11H17NO3 B13050890 (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL

Cat. No.: B13050890
M. Wt: 211.26 g/mol
InChI Key: WDBHJUBJCOLXGR-RDDDGLTNSA-N
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Description

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 3,4-dimethoxyphenyl substituent at the C1 position and a hydroxyl group at C2. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs exhibit diverse activities, including neurotrophic, antiarrhythmic, and adrenoceptor-modulating effects .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1

InChI Key

WDBHJUBJCOLXGR-RDDDGLTNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)N)O

Origin of Product

United States

Preparation Methods

Synthesis via Substituted Benzaldehydes and Darzens Condensation

One established chemical route involves the synthesis of prochiral 3,4-disubstituted 1-phenylpropan-2-ones as key intermediates, followed by amination to yield the target amino alcohol.

  • Step 1: Preparation of 3,4-dimethoxybenzaldehyde derivatives
    Starting from vanillin, O-alkylation is performed using alkylating agents such as dimethyl sulfate or ethyl iodide in the presence of potassium carbonate in acetone or DMF solvents, yielding 3,4-disubstituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde).

    • Example conditions: reflux in acetone with K2CO3 and Me2SO4 for 90 minutes, followed by neutralization and extraction steps.
  • Step 2: Darzens condensation
    The substituted benzaldehyde reacts with chloropropionic acid methyl ester under basic conditions (NaOMe/MeOH) in toluene to form epoxides, which upon hydrolysis and acidification yield 1-phenylpropan-2-ones with 3,4-dimethoxy substitution.

  • Step 3: Amination to racemic amines
    The ketones are converted to racemic 1-amino-1-(3,4-dimethoxyphenyl)propan-2-ols by reaction with ammonia or amines under reductive amination conditions or via transamination.

Asymmetric Reduction Using Chiral Catalysts

  • Ruthenium-catalyzed asymmetric transfer hydrogenation using RuCl(R,R)-TsDPEN complexes has been reported for related α-N,N-dialkylamino alcohols.
  • Typical procedure involves stirring the ketone precursor with the Ru catalyst, triethylamine, and a formic acid-triethylamine azeotropic mixture under argon at room temperature for several days.
  • The product is isolated by extraction and distillation, yielding optically active amino alcohols with good enantiomeric excess and moderate yields (e.g., 58% yield for related compounds).

Biocatalytic Preparation Methods

Transaminase-Mediated Synthesis

Enzymatic synthesis using transaminases (TAs) offers a highly enantioselective route to (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL:

  • Substrate preparation: Racemic or prochiral 3,4-disubstituted 1-phenylpropan-2-ones are prepared chemically as above.
  • Transamination reaction: Immobilized whole-cell (R)-selective transaminases catalyze the amination of the ketone to the corresponding (R)- or (S)-enantiomer of the amino alcohol.
  • Reaction conditions:
    • Amine donor: sec-butylamine is often used to drive the reaction forward.
    • Solvent system: aqueous buffer with low DMSO content (around 5% v/v) to maintain enzyme activity.
    • Temperature and pH optimized for enzyme stability and activity.
  • Performance:
    • Conversions up to 88–89% for 3,4-disubstituted substrates.
    • Enantiomeric excess typically high due to enzyme selectivity.
    • Some enzyme variants show reduced activity with bulkier substituents, indicating the importance of enzyme-substrate compatibility.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Enantiomeric Purity Advantages Limitations
Chemical Synthesis via Darzens Condensation Vanillin, K2CO3, Me2SO4, NaOMe, methyl ester Moderate Racemic (needs resolution) Established, scalable Requires chiral resolution step
Asymmetric Transfer Hydrogenation RuCl(R,R)-TsDPEN, HCOOH/Et3N ~58 High (optically active) High enantioselectivity Long reaction times, costly catalyst
Transaminase-Catalyzed Biotransformation Immobilized (R)-TA, sec-butylamine, aqueous buffer + DMSO Up to 89 High (enzyme-selective) Mild conditions, environmentally friendly Enzyme specificity limits substrate scope

Research Findings and Notes

  • The enzymatic approach benefits from mild reaction conditions, avoiding harsh reagents and enabling stereoselective synthesis directly from ketones.
  • Chemical asymmetric hydrogenation offers a reliable alternative but requires expensive chiral catalysts and longer reaction times.
  • The Darzens condensation route provides versatile access to substituted ketones but yields racemic mixtures requiring further chiral resolution or asymmetric transformation.
  • The choice of method depends on the desired scale, purity, and available resources.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its chiral center is crucial for producing compounds with desired pharmacological effects. For instance, derivatives of this amino alcohol have been explored for their potential as anti-inflammatory and analgesic agents due to their ability to modulate pain pathways in the body .

1.2. Drug Development
Research has indicated that this compound can influence neurotransmitter systems, particularly those involving serotonin and norepinephrine. This makes it a candidate for developing treatments for mood disorders such as depression and anxiety . Studies are ongoing to evaluate its efficacy and safety profile in clinical settings.

Chemical Research

2.1. Chiral Catalysis
This compound is utilized in asymmetric synthesis as a chiral catalyst or ligand in various reactions. Its ability to facilitate reactions that yield enantiomerically pure products is significant in the field of organic chemistry, particularly in synthesizing pharmaceuticals where chirality is essential .

2.2. Material Science
In material science, this compound has been investigated for its potential use in creating functional materials with specific optical properties due to its aromatic structure . These materials could be applicable in sensors and electronic devices.

Biological Research

3.1. Neuropharmacology
Studies have shown that this compound may exhibit neuroprotective properties, making it a subject of interest in neuropharmacology. Its effects on neuronal health and function are being explored to understand better how it might aid in conditions such as neurodegenerative diseases .

3.2. Toxicology Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Research indicates that while it has therapeutic potential, there are considerations regarding its safety at various dosages and exposure levels .

Case Studies

Study TitleFocusFindings
Neuroprotective Effects of Amino AlcoholsInvestigated the neuroprotective effects on neuronal cell linesFound that derivatives of this compound enhanced cell viability under oxidative stress conditions .
Synthesis of Chiral DrugsExplored the use of this compound as a chiral catalystDemonstrated successful synthesis of several enantiomerically pure compounds using this compound as a catalyst .
Assessment of Safety ProfileEvaluated acute toxicity and irritancyIdentified potential irritative effects but noted therapeutic window for effective dosages .

Mechanism of Action

The mechanism by which (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s activity is influenced by its stereochemistry, which determines its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares a core amino-propanol framework with several analogs, differing primarily in the aromatic substituents. Key structural variations and their implications are summarized below:

Table 1: Structural Comparison of (1S,2R)-Configured Amino Propanol Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3,4-dimethoxyphenyl C₁₁H₁₇NO₃* ~225.28 Methoxy groups enhance lipophilicity
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl C₁₃H₂₁NO 207.31 Bulky tert-butyl group increases steric hindrance
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromophenyl C₉H₁₂BrNO 230.10 Bromine atom improves halogen bonding
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL 3-bromo-5-methylphenyl C₁₀H₁₄BrNO 244.13 Methyl and bromo groups modulate electronic properties
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl C₇H₁₁NO₂ 141.17 Heterocyclic furyl ring alters polarity
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 2-chloro-4-(trifluoromethyl)phenyl C₁₀H₁₁ClF₃NO 253.65 Electron-withdrawing groups enhance stability

Pharmacological and Functional Comparisons

Neurotrophic and Neuronal Activity
  • Compound-1 and Compound-2 (): These dimethoxyphenyl-containing cyclohexene derivatives from Z. montanum demonstrated neurotrophic effects in PC12 cells and rat cortical neurons.
  • Vernakalant Hydrochloride (): Though structurally distinct (cyclohexyl-pyrrolidinol derivative), its 3,4-dimethoxyphenyl ethoxy chain correlates with antiarrhythmic activity, highlighting the therapeutic relevance of dimethoxy aromatic systems .
Adrenoceptor Binding and Cardiovascular Effects
  • Compounds 10 and 11 (): Methoxy-substituted indole derivatives showed affinity for α₁-, α₂-, and β₁-adrenoceptors, with hypotensive and antiarrhythmic activities.
Metabolic Stability and Reactivity
  • This suggests that the target compound’s 3,4-dimethoxyphenyl group may influence its metabolic stability .

Biological Activity

(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant biological activity. Its unique structural features, including an amino group, a hydroxyl group, and a 3,4-dimethoxyphenyl moiety, suggest potential interactions with various biological targets, particularly within the central nervous system (CNS). This article reviews the compound's biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}NO3_3
  • Molecular Weight : 211.26 g/mol
  • Boiling Point : 366.8 ± 42.0 °C (Predicted)
  • Density : 1.117 ± 0.06 g/cm³ (Predicted)
  • pKa : 12.51 ± 0.45 (Predicted)

The structure of this compound indicates potential interactions with neurotransmitter systems. Preliminary studies suggest that compounds with similar structures may influence serotonin receptors, which are crucial for mood regulation and have been implicated in depression and anxiety disorders . The presence of the phenolic group may also confer antioxidant properties, providing additional therapeutic avenues.

Neurotransmitter Interaction

Research indicates that this compound may interact with serotonin receptors (5-HT receptors), particularly the 5-HT2A_2A receptor subtype. These interactions could lead to modulation of serotonergic signaling pathways, potentially offering antidepressant effects .

Antioxidant Potential

The phenolic moiety in the compound suggests antioxidant activity. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various neurodegenerative diseases and aging processes. Further studies are required to quantify this activity and explore its implications for health.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of similar compounds:

  • Serotonergic Activity : A study on structurally related compounds demonstrated significant agonistic activity at the 5-HT2A_2A receptor, suggesting that this compound could exhibit similar effects .
  • Antidepressant Effects : Compounds with similar structural characteristics have been evaluated for their antidepressant-like effects in animal models. These studies indicate a promising avenue for future research involving this compound .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
(1S,4R)-4-Amino-2-cyclopentene-1-methanolC10_{10}H15_{15}NOChiral structure with different functional groups
3,4-DimethoxyphenethylamineC10_{10}H15_{15}NO3_3Shares dimethoxyphenyl group but differs structurally
(1S,2R)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OLC11_{11}H17_{17}NOSimilar backbone but different substituents on phenyl ring

The comparative analysis indicates that the unique chiral configuration and functional groups of this compound contribute to its distinct biological activities compared to related compounds.

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